

Ldha-IN-3: A Potent Noncompetitive Inhibitor of Lactate Dehydrogenase A (LDHA)

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Compound of Interest

Compound Name: *Ldha-IN-3*

Cat. No.: *B10829449*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the lactate dehydrogenase A (LDHA) inhibitor, **Ldha-IN-3**. It details the inhibitor's potency, the experimental methodology for its characterization, and its mechanism of action, including the downstream signaling pathways it modulates. This document is intended to serve as a valuable resource for professionals in the fields of cancer biology, metabolic research, and drug discovery.

Core Efficacy: Potency of Ldha-IN-3

Ldha-IN-3 is a selenobenzene compound that has been identified as a potent, noncompetitive inhibitor of LDHA. Its inhibitory activity has been quantified, revealing a significant potential for therapeutic applications, particularly in oncology.

Compound	Target	IC50	Inhibition Type
Ldha-IN-3	LDHA	145.2 nM	Noncompetitive

Experimental Protocols: Determining the IC50 of Ldha-IN-3

The half-maximal inhibitory concentration (IC50) of **Ldha-IN-3** against LDHA can be determined by a robust enzymatic assay that monitors the consumption of NADH. The

following protocol outlines the key steps for this determination.

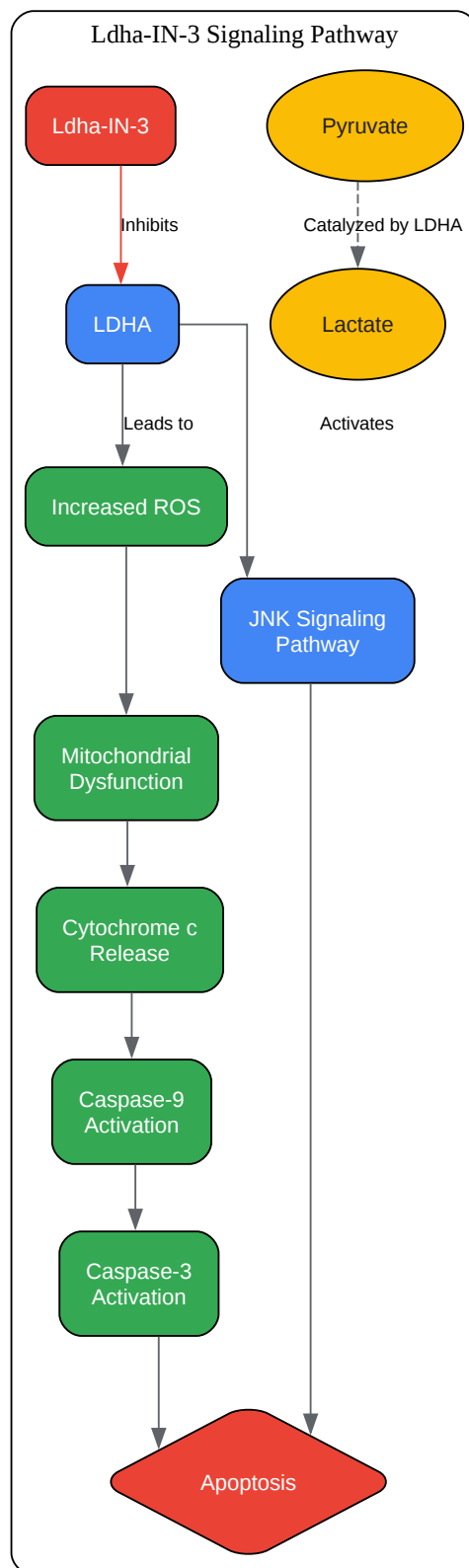
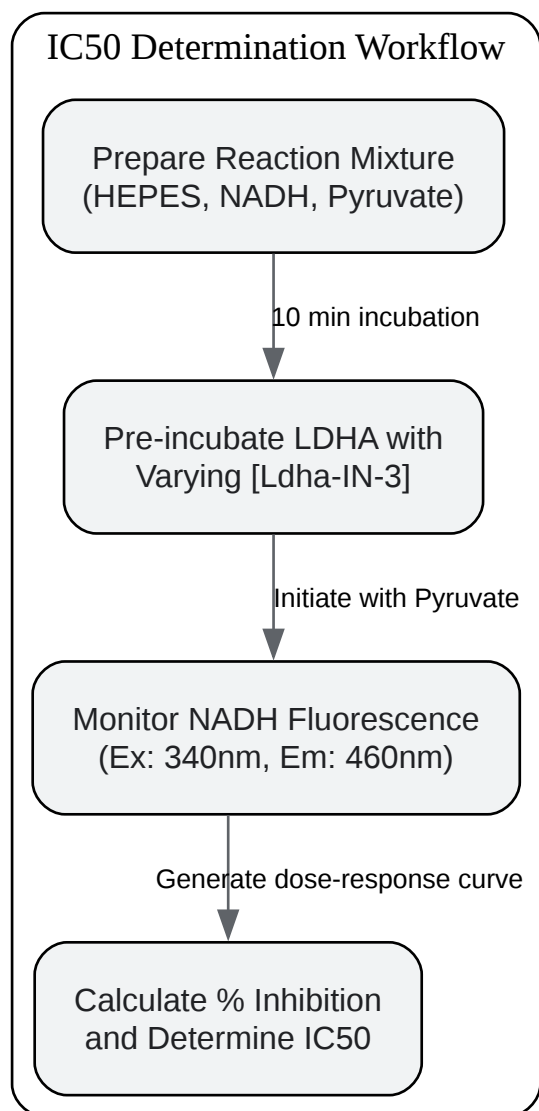
Materials and Reagents:

- Purified recombinant human LDHA protein
- **Ldha-IN-3** (dissolved in DMSO)
- HEPES-K⁺ buffer (20 mM, pH 7.2)
- NADH (Nicotinamide adenine dinucleotide, reduced form)
- Sodium Pyruvate
- Sodium oxamate (positive control)
- 96-well microplate
- Spectrofluorometer

Assay Procedure:

- **Reaction Mixture Preparation:** A reaction buffer is prepared containing 20 mM HEPES-K⁺ (pH 7.2), 20 µM NADH, and 2 mM pyruvate.
- **Inhibitor Incubation:** Varying concentrations of **Ldha-IN-3** are pre-incubated with 10 ng of purified recombinant human LDHA protein in the reaction buffer for 10 minutes at room temperature. A vehicle control (DMSO) and a positive control (e.g., 1 mM sodium oxamate) are also included.
- **Reaction Initiation and Monitoring:** The enzymatic reaction is initiated by the addition of the pyruvate substrate. The fluorescence of NADH is monitored over time using a spectrofluorometer with an excitation wavelength of 340 nm and an emission wavelength of 460 nm. The rate of NADH consumption is indicative of LDHA activity.
- **Data Analysis:** The percentage of LDHA inhibition is calculated for each concentration of **Ldha-IN-3** by comparing the reaction rate to that of the vehicle control. The IC₅₀ value is

then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.



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